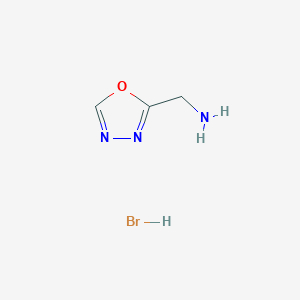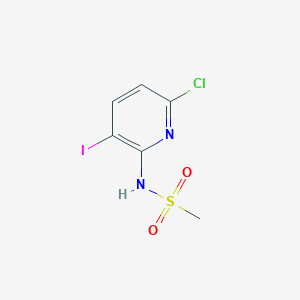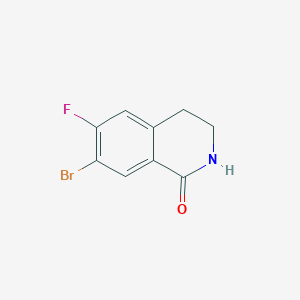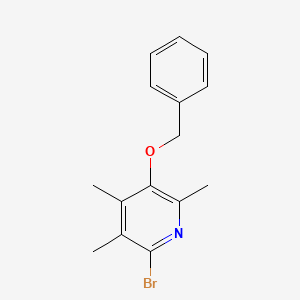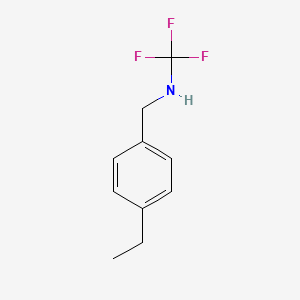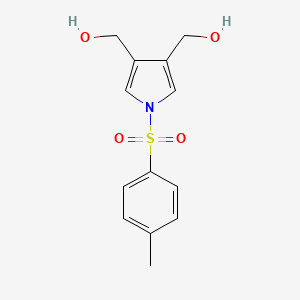
(1-Tosyl-1H-pyrrole-3,4-diyl)dimethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Tosyl-1H-pyrrole-3,4-diyl)dimethanol is an organic compound with the molecular formula C₁₃H₁₅NO₄S It is a derivative of pyrrole, a five-membered aromatic heterocycle, and features a tosyl (p-toluenesulfonyl) group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Tosyl-1H-pyrrole-3,4-diyl)dimethanol typically involves the tosylation of pyrrole derivatives. One common method includes the reaction of pyrrole with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The resulting tosylated pyrrole is then subjected to further functionalization to introduce the dimethanol groups at the 3 and 4 positions of the pyrrole ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
(1-Tosyl-1H-pyrrole-3,4-diyl)dimethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the tosyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
科学研究应用
(1-Tosyl-1H-pyrrole-3,4-diyl)dimethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (1-Tosyl-1H-pyrrole-3,4-diyl)dimethanol involves its interaction with molecular targets such as enzymes or receptors. The tosyl group can act as a leaving group, facilitating the formation of covalent bonds with target molecules. This interaction can modulate the activity of the target, leading to various biological effects.
相似化合物的比较
Similar Compounds
(1H-Pyrrole-3,4-diyl)dimethanol: Lacks the tosyl group, making it less reactive in certain substitution reactions.
(1-Tosyl-1H-pyrrole-2,5-diyl)dimethanol: Similar structure but with different positioning of the dimethanol groups, leading to different reactivity and applications.
N-Tosylpyrrole: Contains the tosyl group but lacks the dimethanol groups, limiting its versatility in certain reactions.
Uniqueness
(1-Tosyl-1H-pyrrole-3,4-diyl)dimethanol is unique due to the presence of both the tosyl group and the dimethanol groups, which provide a combination of reactivity and functionality not found in other similar compounds. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications.
属性
分子式 |
C13H15NO4S |
|---|---|
分子量 |
281.33 g/mol |
IUPAC 名称 |
[4-(hydroxymethyl)-1-(4-methylphenyl)sulfonylpyrrol-3-yl]methanol |
InChI |
InChI=1S/C13H15NO4S/c1-10-2-4-13(5-3-10)19(17,18)14-6-11(8-15)12(7-14)9-16/h2-7,15-16H,8-9H2,1H3 |
InChI 键 |
WCHUSHMDTHFDQT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C(=C2)CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



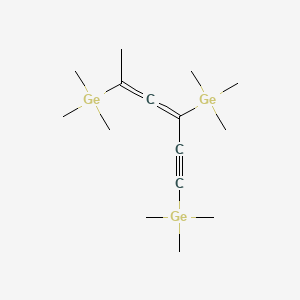
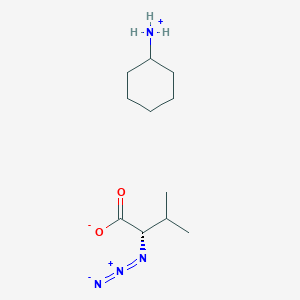
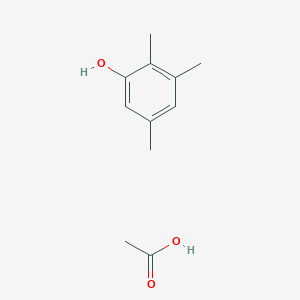
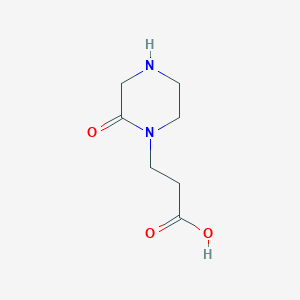
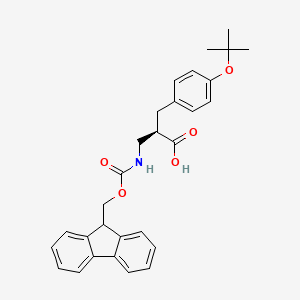
![7-Chloro-2-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B13975596.png)
![(E)-8-chloro-6-(2-fluorophenyl)-1-methyl-4H-benzo[f]imidazo[1,5-a][1,4]diazepine maleate](/img/structure/B13975605.png)
